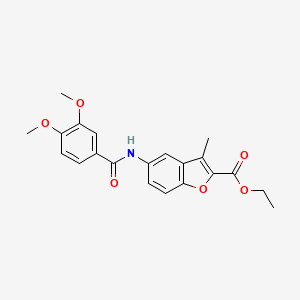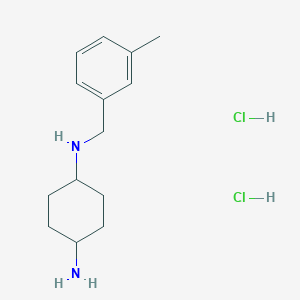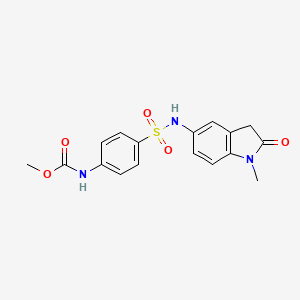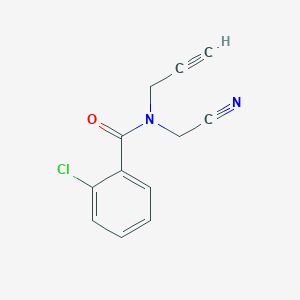
2-chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potential drug candidate that is being explored for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes and pathways involved in cancer cell growth and proliferation. It may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. It has also been found to possess antiviral and antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide in lab experiments include its potential anticancer activity, anti-inflammatory properties, and antiviral and antimicrobial effects. However, the limitations of using this compound in lab experiments include its potential toxicity, which may affect the viability of normal cells.
Zukünftige Richtungen
For the research on 2-chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide include exploring its potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. Further studies are needed to understand the underlying mechanisms of its action and to optimize its pharmacological properties. Additionally, the development of novel analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Conclusion:
In conclusion, 2-chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide is a promising chemical compound that has gained significant attention in the field of scientific research. Its potential anticancer activity, anti-inflammatory properties, and antiviral and antimicrobial effects make it a potential candidate for the development of novel therapeutics. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of 2-chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide involves the reaction of 2-chlorobenzoyl chloride with propargylamine and sodium cyanide. The reaction takes place in the presence of a catalyst and under specific conditions. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide has been extensively studied for its potential applications in various scientific research fields. This compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess anti-inflammatory, antiviral, and antimicrobial properties.
Eigenschaften
IUPAC Name |
2-chloro-N-(cyanomethyl)-N-prop-2-ynylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c1-2-8-15(9-7-14)12(16)10-5-3-4-6-11(10)13/h1,3-6H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZJYIHONLMFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)C(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

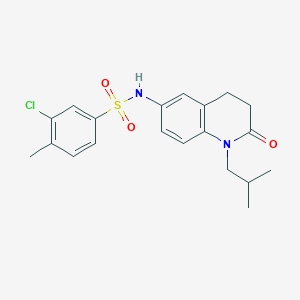
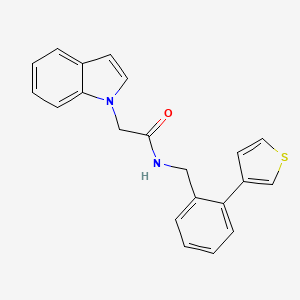
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-propylurea](/img/structure/B2832566.png)
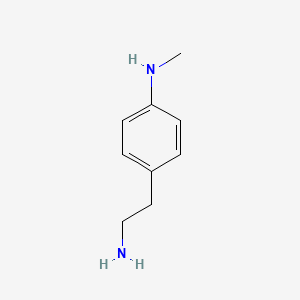
![6-(2-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2832569.png)
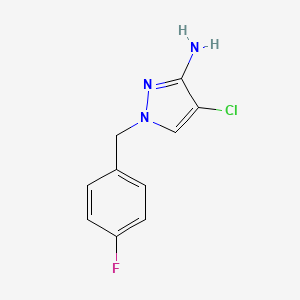
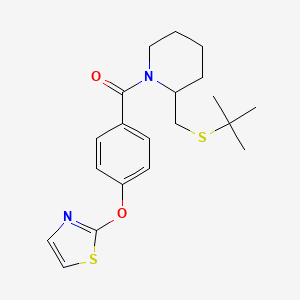
![2-[4-Phenyl-2-(phenylmethoxycarbonylamino)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2832572.png)
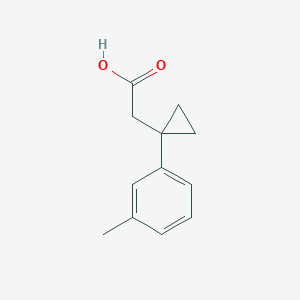

![N-(2-chlorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2832577.png)
